Cas no 851989-70-3 (N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide)

N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a heterocyclic compound featuring a furan and benzothiazolone scaffold, offering potential utility in medicinal chemistry and material science. The presence of the benzothiazolone moiety may confer biological activity, particularly in targeting enzymes or receptors involved in inflammation or neurodegeneration. The furan ring enhances structural diversity, potentially improving binding affinity or solubility. This compound’s modular structure allows for further derivatization, making it a versatile intermediate for drug discovery. Its synthetic accessibility and stability under standard conditions further support its use in research applications. Careful handling is advised due to potential reactivity of the amide and heterocyclic functionalities.
N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide structure
851989-70-3 structure
Product Name:N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
CAS No:851989-70-3
MF:C15H14N2O3S
MW:302.348262310028
CID:6298495
PubChem ID:767765
Update Time:2025-06-15

N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
    • Z111715426
    • SMR000016506
    • HMS2477F04
    • CHEMBL1575885
    • N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
    • SR-01000128389-1
    • MLS000045428
    • 851989-70-3
    • F0643-0344
    • MLS000104054
    • SR-01000128389
    • N-(furan-2-ylmethyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
    • AKOS001141992
    • N~1~-(2-FURYLMETHYL)-3-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]PROPANAMIDE
    • N-(furan-2-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
    • Inchi: 1S/C15H14N2O3S/c18-14(16-10-11-4-3-9-20-11)7-8-17-12-5-1-2-6-13(12)21-15(17)19/h1-6,9H,7-8,10H2,(H,16,18)
    • InChI Key: AFQXALDHNWDYKN-UHFFFAOYSA-N
    • SMILES: S1C(N(C2C=CC=CC1=2)CCC(NCC1=CC=CO1)=O)=O

Computed Properties

  • Exact Mass: 302.07251349g/mol
  • Monoisotopic Mass: 302.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 87.8Ų

N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide Pricemore >>

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Additional information on N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Comprehensive Overview of N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (CAS No. 851989-70-3)

The compound N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide, identified by its CAS No. 851989-70-3, is a chemically synthesized molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, combining a furan ring with a benzothiazole moiety, makes it a promising candidate for various applications, including drug development and material science. Researchers are particularly intrigued by its potential as a scaffold for designing novel therapeutic agents, given its ability to interact with biological targets.

In recent years, the demand for innovative compounds like N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide has surged, driven by advancements in precision medicine and targeted drug delivery. This compound's CAS No. 851989-70-3 is frequently searched in academic databases and chemical catalogs, reflecting its growing relevance. Its structural features, such as the 2-oxo-2,3-dihydro-1,3-benzothiazole core, are known to exhibit bioactivity, making it a subject of ongoing studies in cancer research and neurodegenerative diseases.

The synthesis of N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide involves multi-step organic reactions, often starting from commercially available furan-2-carbaldehyde and 2-aminothiophenol. The process typically includes condensation, cyclization, and amidation steps, yielding a product with high purity. Researchers emphasize the importance of optimizing reaction conditions to enhance yield and minimize by-products, a topic frequently discussed in organic chemistry forums and patent literature.

One of the most compelling aspects of this compound is its potential role in green chemistry. With increasing focus on sustainable synthesis, scientists are exploring eco-friendly methods to produce N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide. Techniques such as microwave-assisted synthesis and catalyst-free reactions are being investigated to reduce environmental impact. This aligns with global trends toward green pharmaceuticals, a hot topic in both academic and industrial circles.

Beyond its pharmaceutical potential, CAS No. 851989-70-3 is also being studied for its physicochemical properties. Its solubility, stability, and crystallinity are critical factors for formulation scientists working on drug delivery systems. Recent publications have highlighted its compatibility with various excipients and nanocarriers, opening doors for innovative applications in nanomedicine.

In conclusion, N-(furan-2-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide represents a versatile compound with broad-ranging implications. Its CAS No. 851989-70-3 serves as a key identifier for researchers and industry professionals alike. As the scientific community continues to unravel its potential, this molecule is poised to play a pivotal role in the next generation of therapeutic innovations and sustainable chemical processes.

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